molecular formula C19H14O B186881 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone CAS No. 4657-89-0

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone

Cat. No. B186881
CAS RN: 4657-89-0
M. Wt: 258.3 g/mol
InChI Key: YQRRSORFUCNQAC-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone, also known as DAPM, is a chemical compound with significant importance in scientific research. It has the molecular formula C19H14O and a molecular weight of 258.31 g/mol .


Synthesis Analysis

This compound is prepared by Friedel-Crafts acylation of acenaphthene with chloroacetic acid and pyridine . It is a synthetic reagent that can be used to make acenaphthene derivatives .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is represented by the formula C19H14O . The Smiles notation for this compound is C1CC2=CC=C (C3=CC=CC1=C23)C (=O)C4=CC=CC=C4 .


Chemical Reactions Analysis

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is a transfer agent that transfers the chloride ion from one molecule to another . The chloride ion is transferred through the addition of an electron from a strong base such as sodium hydride to the carbonyl group, followed by protonation of the resulting anion . This process can be catalyzed by acidic conditions or by using ionic liquids as solvents .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is 258.31 g/mol . The compound has the molecular formula C19H14O .

Future Directions

As a synthetic reagent, 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone can be used to make acenaphthene derivatives . Its potential applications in various fields of scientific research make it a compound of interest for future studies.

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRRSORFUCNQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196876
Record name Ketone, 5-acenaphthenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone

CAS RN

4657-89-0
Record name Ketone, 5-acenaphthenyl phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 5-acenaphthenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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